molecular formula C14H21NO2 B186432 4-ethoxy-N-pentan-2-ylbenzamide CAS No. 6284-02-2

4-ethoxy-N-pentan-2-ylbenzamide

Cat. No. B186432
CAS RN: 6284-02-2
M. Wt: 235.32 g/mol
InChI Key: LUADNZBFAGDOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-pentan-2-ylbenzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on various biochemical and physiological processes. In

Scientific Research Applications

4-ethoxy-N-pentan-2-ylbenzamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and proteins. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making this compound a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-pentan-2-ylbenzamide involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that is involved in the repair of DNA damage. When DNA damage occurs, PARP-1 binds to the damaged DNA and recruits other proteins to repair the damage. This compound binds to the catalytic domain of PARP-1 and prevents its activity, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its role in cancer therapy, this compound has also been shown to have anti-inflammatory effects. Studies have shown that this compound can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation, making this compound a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-pentan-2-ylbenzamide in lab experiments is its specificity for PARP-1. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PARP-1 in various biological processes. However, one of the limitations of using this compound is its solubility. This compound is only sparingly soluble in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are numerous future directions for research on 4-ethoxy-N-pentan-2-ylbenzamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the use of this compound in combination with other cancer therapies. Studies have shown that this compound can enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy. Additionally, further research is needed to fully understand the role of PARP-1 inhibition in cancer therapy and other disease states.

Synthesis Methods

The synthesis of 4-ethoxy-N-pentan-2-ylbenzamide involves the reaction between 4-ethoxybenzoic acid and 2-pentanone in the presence of a catalyst such as sulfuric acid. The resulting product is purified by recrystallization to obtain pure this compound. This synthesis method has been well established in the literature and has been used by numerous researchers to obtain high yields of this compound.

properties

CAS RN

6284-02-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-ethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO2/c1-4-6-11(3)15-14(16)12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

LUADNZBFAGDOJR-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

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